2-(Piperidin-4-yl)aniline
Description
Significance within Organic Chemistry and Heterocyclic Systems
The structural foundation of 2-(Piperidin-4-yl)aniline marries two of the most important scaffolds in organic chemistry: the piperidine (B6355638) ring and the aniline (B41778) group. Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast number of natural alkaloids and synthetic pharmaceuticals. nih.gov Its flexible, chair-like conformation allows for diverse substitutions, influencing the molecule's steric and electronic properties. Aniline, an aromatic amine, provides a rigid, planar structure with a reactive amino group that is a cornerstone of synthetic chemistry.
The fusion of these two moieties in a single compound creates a versatile scaffold for a wide range of chemical transformations. The primary amine of the aniline ring and the secondary amine within the piperidine ring offer multiple reactive sites for functionalization. evitachem.com Synthetic strategies to create such piperidine-aniline conjugates often involve modern catalytic methods, such as Buchwald-Hartwig amination or the catalytic hydrogenation of corresponding nitro-aromatic precursors. These methods enable the efficient construction of these valuable molecular architectures. The presence of both a basic aliphatic amine and a less basic aromatic amine allows for selective reactions, making it a highly adaptable intermediate in multi-step syntheses. evitachem.com
Table 1: Chemical Properties of this compound and its Isomers
| Property | This compound | 4-(Piperidin-4-yl)aniline | This compound dihydrochloride (B599025) |
|---|---|---|---|
| CAS Number | 255050-94-3 sinfoobiotech.com | 113310-52-4 | 1187174-03-3 bldpharm.com |
| Molecular Formula | C₁₁H₁₆N₂ sinfoobiotech.com | C₁₁H₁₆N₂ nih.gov | C₁₁H₁₈Cl₂N₂ bldpharm.com |
| Molecular Weight | 176.26 g/mol sinfoobiotech.com | 176.26 g/mol nih.gov | 249.18 g/mol bldpharm.com |
| Structure | Piperidine ring at ortho-position | Piperidine ring at para-position | Dihydrochloride salt of the ortho-isomer |
This table presents a comparison of the basic chemical properties of this compound and its para-isomer, as well as its dihydrochloride salt, illustrating the fundamental data used in chemical research.
Interdisciplinary Relevance in Chemical Sciences and Drug Discovery
The piperidine-aniline scaffold is of profound interest beyond synthetic organic chemistry, finding significant application in medicinal chemistry and drug discovery. Derivatives built upon this core structure have been investigated for a wide array of therapeutic targets due to their ability to interact with biological macromolecules. cymitquimica.com The structural flexibility and chemical versatility of these compounds allow for the fine-tuning of pharmacokinetic properties, making them attractive candidates for the development of new therapeutic agents. chemimpex.com
Research has shown that compounds containing the piperidine-aniline motif are explored for their potential as:
Kinase Inhibitors: Derivatives are used as intermediates in the synthesis of potent inhibitors for kinases like Anaplastic Lymphoma Kinase (ALK), which are implicated in certain types of cancer. chemicalbook.com
Receptor Antagonists: The scaffold is a key component in the development of antagonists for chemokine receptors such as CCR5, which play a role in viral entry.
Central Nervous System (CNS) Agents: The piperidine moiety is frequently found in drugs targeting the CNS. chemimpex.com Derivatives of the piperidine-aniline structure have been developed as inhibitors for the glycine (B1666218) transporter 1 (GlyT1), a strategy being investigated for treating neurological disorders. synquestlabs.com
Analgesics: Certain complex derivatives of the 4-piperidinylaniline series have been discovered to be potent N-type calcium channel blockers, showing promise as orally active analgesic agents. nih.gov
The ability to modify the scaffold, for instance, by introducing substituents like a trifluoromethyl group, allows for the modulation of a compound's properties and biological activity. sigmaaldrich.com This adaptability makes this compound and its related isomers valuable starting points for creating libraries of novel compounds for high-throughput screening in the quest for new medicines.
Table 2: Research Applications of Piperidine-Aniline Derivatives
| Research Area | Target/Application | Example Derivative Class | Reference |
|---|---|---|---|
| Oncology | Anaplastic Lymphoma Kinase (ALK) Inhibitors | 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | chemicalbook.com |
| Virology | CCR5 Antagonists | 4-(Piperidin-4-yl)aniline derivatives | |
| Neurology | Glycine Transporter 1 (GlyT1) Inhibitors | 4-Benzoylpiperidine derivatives | synquestlabs.com |
| Pain Management | N-type Calcium Channel Blockers | Substituted 4-piperidinylanilines | nih.gov |
This table summarizes key research areas where derivatives of the piperidine-aniline scaffold have been investigated, highlighting the interdisciplinary importance of this structural motif.
Structure
3D Structure of Parent
Properties
CAS No. |
255050-94-3 |
|---|---|
Molecular Formula |
C11H17ClN2 |
Molecular Weight |
212.72 g/mol |
IUPAC Name |
2-piperidin-4-ylaniline;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8,12H2;1H |
InChI Key |
RTQPKFPPBXJYTR-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=CC=CC=C2N |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2N.Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodological Innovations for 2 Piperidin 4 Yl Aniline and Its Derivatives
Established Synthetic Pathways
Established synthetic routes for 2-(Piperidin-4-yl)aniline and its derivatives can be broadly categorized into two main approaches: those that form the aniline (B41778) moiety via reduction and those that construct the piperidine (B6355638) ring through catalytic hydrogenation. Additionally, amination reactions, including direct and reductive methods, provide powerful tools for the direct formation of the bond between the two cyclic systems.
Reductive Methodologies for Aniline Moiety Formation
The formation of the aniline group is a critical step in the synthesis of the target compound. This is most commonly achieved by the reduction of a corresponding nitroaromatic precursor, a reliable and well-documented transformation in organic chemistry.
The reduction of a nitro group to a primary amine is a fundamental transformation for the synthesis of anilines. youtube.com In the context of this compound synthesis, this typically involves a precursor where a 2-nitrophenyl group is attached to the piperidine ring at the 4-position, such as N-protected-4-(2-nitrophenyl)piperidine or 4-(2-nitrophenyl)pyridine (B3266547). The latter would require a subsequent reduction of the pyridine (B92270) ring.
A variety of reducing agents and systems can be employed for this conversion, with the choice often depending on the presence of other functional groups in the molecule. youtube.com Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) is a common and efficient method. youtube.com However, care must be taken as these conditions can also reduce other functionalities like alkenes or even cleave certain protecting groups. youtube.com Milder, chemical reducing systems are often preferred for their selectivity. These include metals in acidic media, such as iron in acetic acid, or the use of stannous chloride (SnCl₂) in an alcohol solvent. youtube.com Another effective system involves the use of ferric chloride and zinc in a solvent mixture like dimethylformamide and water. scribd.com A one-pot reaction has been developed where a nitro group and a pyridine ring can be reduced simultaneously using sodium borohydride (B1222165) in the presence of zinc chloride, offering a streamlined approach to the final product from a nitrophenylpyridine precursor. google.com
| Reducing System | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| H₂/Pd/C | H₂ gas, Palladium on Carbon, solvent (e.g., Ethanol, Methanol) | Highly efficient, clean workup. Can reduce other functional groups. | youtube.com |
| Fe/CH₃COOH | Iron powder, Acetic Acid | Mild conditions, tolerant of many functional groups. | youtube.com |
| SnCl₂ | Stannous chloride, solvent (e.g., Ethanol) | Mild reducing agent, good for sensitive substrates. | youtube.com |
| FeCl₃-Zn-DMF-H₂O | Ferric chloride, Zinc powder, Dimethylformamide/Water | Inexpensive and readily available reagents. | scribd.com |
| NaBH₄/ZnCl₂ | Sodium borohydride, Zinc chloride | Can simultaneously reduce a nitro group and a pyridine ring. | google.com |
The piperidine ring is a saturated heterocycle commonly formed by the hydrogenation of its aromatic precursor, pyridine. nih.gov This transformation is a cornerstone of heterocyclic chemistry, with numerous catalytic systems developed to achieve high efficiency and, when necessary, stereoselectivity. nih.gov For the synthesis of this compound, a suitable precursor such as 4-(2-aminophenyl)pyridine or 4-(2-nitrophenyl)pyridine can be subjected to hydrogenation.
The reaction typically requires a transition metal catalyst and a source of hydrogen, often hydrogen gas under pressure. nih.gov Catalysts can be either heterogeneous, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), or homogeneous, where the catalyst is dissolved in the reaction medium. youtube.com Heterogeneous catalysts like rhodium on carbon (Rh/C) are effective for the complete hydrogenation of pyridines under relatively mild conditions (e.g., 5 atm H₂, 80°C in water). organic-chemistry.org Other commonly used heterogeneous catalysts include systems based on ruthenium, cobalt, and nickel. nih.gov Homogeneous catalysts, often based on iridium or rhodium complexes, can offer high selectivity and tolerance for other reducible functional groups. nih.govchemrxiv.org For instance, certain iridium(III) catalysts can selectively hydrogenate the pyridine ring while leaving sensitive groups like nitro or cyano functions intact. chemrxiv.org The choice between heterogeneous and homogeneous catalysis often involves a trade-off between ease of catalyst separation (easier with heterogeneous) and reaction selectivity and mechanism understanding (often better with homogeneous). youtube.com
| Catalyst Type | Example Catalyst/System | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Heterogeneous | 10% Rh/C | 5 atm H₂, 80°C, H₂O | Mild conditions, applicable to various heterocycles. | organic-chemistry.org |
| Heterogeneous | Ruthenium-based nanocatalyst | High pressure and temperature | High stability, can be reused. | nih.gov |
| Heterogeneous | Nickel silicide | High pressure and temperature | First successful application of a nickel catalyst for efficient pyridine hydrogenation. | nih.gov |
| Homogeneous | Iridium(I) complex with P,N-ligand | Asymmetric hydrogenation of pyridinium (B92312) salts. | Effective for stereoselective synthesis. | nih.gov |
| Homogeneous | Iridium(III) complex | Low catalyst loading, 50 bar H₂ | Tolerant towards reducible functional groups like nitro and cyano. | chemrxiv.org |
Amination Reactions in Compound Synthesis
Amination reactions provide a direct route to form the C-N bond between the aromatic and piperidine rings. These modern catalytic methods have become indispensable in medicinal chemistry for their efficiency and broad applicability.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines. wikipedia.orgstackexchange.com This reaction enables the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide, like a triflate) and an amine. wikipedia.orgacsgcipr.org To synthesize this compound, this strategy can be implemented in two ways: coupling a 2-haloaniline derivative with 4-aminopiperidine (B84694) (typically with the piperidine nitrogen protected) or coupling aniline with a protected 4-halopiperidine.
The catalytic cycle of the Buchwald-Hartwig amination is well-understood and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amide complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The success of the reaction heavily relies on the choice of a suitable phosphine (B1218219) or carbene ligand for the palladium catalyst, which influences the reaction's scope and efficiency. acsgcipr.org Several generations of catalyst systems have been developed, allowing the coupling of a wide array of amines and aryl partners under increasingly mild conditions. wikipedia.org
| Component | Description | Role in Reaction | Reference |
|---|---|---|---|
| Aryl Halide/Triflate | An aromatic ring with a leaving group (e.g., Br, Cl, OTf). | The electrophilic partner in the coupling. | wikipedia.orgacsgcipr.org |
| Amine | A primary or secondary amine (e.g., protected 4-aminopiperidine). | The nucleophilic partner in the coupling. | wikipedia.orgacsgcipr.org |
| Palladium Catalyst | A source of Pd(0) or a Pd(II) precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂). | Facilitates the oxidative addition and reductive elimination steps. | wikipedia.orglibretexts.org |
| Ligand | Typically a bulky, electron-rich phosphine (e.g., XPhos, SPhos) or N-heterocyclic carbene. | Stabilizes the palladium center and promotes key steps in the catalytic cycle. | acsgcipr.org |
| Base | A non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). | Deprotonates the amine after it coordinates to the palladium complex. | wikipedia.org |
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, which involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. rsc.orgsigmaaldrich.com This two-step process, often performed in a single pot, is a cornerstone for synthesizing substituted amines. rsc.org
For the synthesis of 4-anilinopiperidine scaffolds, a common approach is the reaction of a protected 4-piperidone, such as N-Boc-piperidin-4-one, with an aniline derivative. researchgate.netchemicalbook.com The intermediate iminium ion is then reduced to the final product. A variety of reducing agents can be used for the reduction step. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent, often preferred for its tolerance of various functional groups and its effectiveness under slightly acidic conditions which can facilitate imine formation. nih.gov Other common reductants include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (H₂ over a metal catalyst like Pd/C). rsc.orgsigmaaldrich.com This methodology offers a versatile and direct route to the target compound from readily available starting materials. researchgate.netajrconline.org
| Reducing Agent | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or Dichloroethane (DCE), often with a mild acid like acetic acid. | Mild, selective, and broadly applicable. Does not reduce the starting carbonyl. | nih.gov |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), pH control often required. | Effective but toxic (releases HCN under strong acid). Reduces imines faster than carbonyls. | sigmaaldrich.com |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst in a suitable solvent. | "Green" method with H₂O as the only byproduct. Can reduce other functional groups. | rsc.org |
Coupling Reactions in Carbon-Nitrogen Bond Formation
The formation of the C-N bond between the piperidine nitrogen and an aromatic ring is a critical step in the synthesis of N-aryl piperidines. Transition-metal-catalyzed cross-coupling reactions have become indispensable for this transformation, largely supplanting harsher classical methods.
The Buchwald-Hartwig amination stands as a cornerstone of modern C-N cross-coupling chemistry. wikipedia.org This palladium-catalyzed reaction facilitates the formation of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orglibretexts.org Its development has provided a versatile and highly efficient route for the synthesis of compounds like this compound, overcoming the limitations of traditional methods which often suffer from limited substrate scope and harsh reaction conditions. wikipedia.org
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine to the palladium center followed by deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand coordinated to the palladium center. The evolution of these ligands has led to several "generations" of catalyst systems, each offering improved reactivity, stability, and substrate scope. For the coupling of a secondary cyclic amine like a protected piperidine with an aniline derivative, sterically hindered and electron-rich ligands are often employed.
Table 1: Buchwald-Hartwig Amination Conditions for N-Arylation of Piperidine Derivatives
| Aryl Halide/Triflate | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 2-Bromoaniline (protected) | 4-Piperidone (as ketal) | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 85-95 |
| 1-Iodo-2-nitrobenzene | Piperidine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | ~90 |
| 2-Chloronitrobenzene | 4-Aminopiperidine (protected) | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 110 | 75-88 |
| 4-Bromotoluene | 1,2,3,4-Tetrahydroisoquinoline | (NHC)Pd(allyl)Cl | IPr | NaOtBu | Dioxane | RT-80 | 65 |
This table presents representative data compiled from typical Buchwald-Hartwig amination procedures for similar substrates. NHC = N-Heterocyclic Carbene; dba = dibenzylideneacetone; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride.
The synthesis of this compound can be envisioned through two primary Buchwald-Hartwig strategies: coupling of a protected 4-aminopiperidine with a suitable 2-halophenylamine derivative, or the coupling of piperidin-4-one (or its protected form) with 1,2-phenylenediamine. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
While palladium catalysis dominates the field, other transition metals, particularly copper, offer powerful alternative strategies for C-N bond formation. These methods, often referred to as Ullmann-type or Chan-Lam couplings, provide complementary reactivity.
The Ullmann condensation is a classical copper-promoted reaction that couples aryl halides with alcohols, thiols, or amines at high temperatures. wikipedia.orgorganic-chemistry.org Modern modifications have led to milder reaction conditions through the use of soluble copper salts and specialized ligands. The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the amination of aryl halides. wikipedia.orgchemeurope.com These reactions are particularly effective for electron-deficient aryl halides and can be a cost-effective alternative to palladium-catalyzed methods. chemeurope.com
The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) utilizes a copper catalyst to couple arylboronic acids with amines or alcohols. nih.govyoutube.com A key advantage of this reaction is that it can often be performed under aerobic conditions and at room temperature, coupling two nucleophilic partners. youtube.combeilstein-journals.org This method expands the range of accessible substrates, as arylboronic acids are readily available and often complementary to aryl halides in terms of reactivity and functional group tolerance.
Table 2: Comparison of Copper-Catalyzed N-Arylation Reactions
| Reaction Name | Aryl Source | Amine/Alcohol | Catalyst System | Key Features |
|---|---|---|---|---|
| Ullmann/Goldberg Reaction | Aryl Halide | Primary/Secondary Amine | CuI, Cu powder, or CuO with ligands (e.g., phenanthroline) | Often requires high temperatures; suitable for electron-deficient aryl halides. wikipedia.orgnih.gov |
| Chan-Lam Coupling | Arylboronic Acid | Primary/Secondary Amine, Amide, Imidazole | Cu(OAc)₂ (stoichiometric or catalytic), often with a base like pyridine. nih.gov | Mild conditions (often room temp, aerobic); couples two nucleophilic partners. youtube.combeilstein-journals.org |
For the synthesis of this compound, a Chan-Lam approach could involve the reaction of a protected 4-aminopiperidine with 2-aminophenylboronic acid. An Ullmann strategy might couple a protected 4-iodopiperidine (B1603859) with 1,2-phenylenediamine. The choice between these methods depends on factors such as functional group compatibility, cost, and desired reaction scale. beilstein-journals.org
Advanced Synthetic Approaches and Reaction Cascades
Beyond the direct formation of the C-N bond, advanced synthetic strategies focus on the efficient construction of the core piperidine ring, often incorporating the desired aryl substituent in a convergent manner. These methods prioritize atom economy, step efficiency, and the rapid generation of molecular complexity.
Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are powerful tools for synthesizing heterocyclic scaffolds like piperidine. taylorfrancis.comnih.gov These reactions are highly convergent and atom-economical, allowing for the rapid construction of complex and diverse molecular libraries from simple precursors. researchgate.netresearchgate.net
Several MCRs are known to produce highly functionalized piperidine derivatives. For example, a one-pot, three-component transformation involving an aromatic aldehyde, an amine, and an active methylene (B1212753) compound can lead to substituted piperidines. taylorfrancis.com Another approach involves the Diels-Alder reaction of 2-azadienes, generated in situ, with various dienophiles to construct the piperidone core, which can be further modified.
Table 3: Multi-Component Reactions for Piperidine Synthesis
| MCR Type | Components | Catalyst/Conditions | Product Scaffold |
|---|---|---|---|
| Hantzsch-type | Aromatic Aldehyde, Amine, β-Ketoester | ZrOCl₂·8H₂O or TBATB, Reflux | Highly substituted dihydropyridines (precursors to piperidines) taylorfrancis.com |
| Diels-Alder of 2-Azadienes | Acid Chloride, N-Silylimine, Olefin, Lewis Acid | Sequential one-pot reaction | Polysubstituted Piperidones researchgate.net |
| Knoevenagel-Michael-Mannich Cascade | Aromatic Aldehyde, Malononitrile, Pyridine, Haloacetate, Ammonium (B1175870) Acetate | In situ ylide formation | Pyridinium-containing Piperidin-2-ones researchgate.net |
TBATB = Tetrabutylammonium tribromide
While a direct MCR synthesis of this compound is challenging, these methods are invaluable for creating 4-arylpiperidine precursors. For instance, an MCR could be designed using 2-nitrobenzaldehyde, an amine, and a suitable third component to build a piperidine ring already bearing the precursor to the aniline group. Subsequent reduction of the nitro group would then yield the desired target structure.
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing a reliable means to form ring structures from linear precursors. nih.govresearchgate.net These strategies often offer excellent control over stereochemistry. The formation of the piperidine ring can be achieved through the creation of either a C-N or a C-C bond in the cyclization step. nih.gov
Approaches include radical-mediated cyclizations, reductive aminations of dicarbonyl compounds, and metal-catalyzed cyclizations of amino-alkenes or -alkynes. nih.govmdpi.com Double reductive amination, for instance, is a powerful method where a dicarbonyl compound reacts with an amine source to form the piperidine ring in a single reductive step. chim.it
The cyclization of substrates containing both an amine and an alkene functionality is a particularly effective strategy for piperidine synthesis. These reactions can be promoted by various catalysts and reagents, leading to the formation of the heterocyclic ring through intramolecular hydroamination or amino-alkenylation.
Gold(I) complexes, for example, can catalyze the oxidative amination of non-activated alkenes, allowing for the simultaneous formation of the piperidine ring and the introduction of an additional functional group. mdpi.com Palladium catalysts are also widely used to effect Wacker-type aerobic oxidative cyclizations, converting amino-alkenes into the corresponding piperidine derivatives. organic-chemistry.org
Table 4: Metal-Catalyzed Intramolecular Alkene Cyclization for Piperidine Synthesis
| Substrate Type | Catalyst System | Reaction Type | Key Features |
|---|---|---|---|
| Amino-alkene | Gold(I) complex / Iodine(III) oxidant | Oxidative Amination | Difunctionalization of the double bond during cyclization. mdpi.com |
| Amino-alkene | Pd(DMSO)₂(TFA)₂ / O₂ | Wacker-type Aerobic Oxidative Cyclization | Base-free conditions, forms various six-membered N-heterocycles. organic-chemistry.org |
| N-tosyl homoallylamine | AlCl₃ / TMS-Halide | Aza-Prins Cyclization | Forms 2,4-disubstituted piperidines with good diastereoselectivity. organic-chemistry.org |
TFA = Trifluoroacetate; TMS = Trimethylsilyl
In the context of this compound, an alkene cyclization strategy would involve a linear precursor containing a suitably placed aniline (or a protected precursor) and an amino-alkene moiety. The subsequent metal-catalyzed cyclization would forge the piperidine ring, completing the core structure of the target molecule. This approach offers a high degree of synthetic flexibility and control.
Intramolecular Cyclization Strategies for Piperidine Derivatives
Radical-Mediated Amine Cyclization
Radical-mediated cyclization reactions have emerged as a powerful tool for the construction of the piperidine ring system. These methods often involve the generation of a radical species that undergoes an intramolecular cyclization to form the heterocyclic core. While direct examples for the synthesis of this compound using this method are not extensively documented, the principles can be applied to precursors of 4-arylpiperidines.
One notable approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to furnish polysubstituted piperidines. researchgate.net This strategy has demonstrated the potential for stereocontrol, yielding predominantly two of the four possible diastereoisomers. researchgate.net Another innovative strategy employs a photoinduced copper-catalyzed three- or four-component [3 + 2 + 1] radical cyclization. core.ac.uk This method utilizes readily available amines, alkynes, and aldehydes to construct multisubstituted tetrahydropyridines, which can be further elaborated to piperidines. core.ac.uk
A boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes has also been developed, providing polysubstituted piperidines with high yield and diastereoselectivity under metal-free conditions. nih.gov Furthermore, polysubstituted piperidines have been prepared via the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds. dicp.ac.cn These radical-based methodologies offer a versatile platform for the synthesis of complex piperidine structures, which could be adapted for the synthesis of this compound precursors.
Stereoselective Synthesis Methodologies
The development of stereoselective methods is crucial for the synthesis of chiral piperidine derivatives, which often exhibit enhanced pharmacological activity. Methodologies such as asymmetric hydrogenation and diastereoselective synthesis of piperidinone intermediates have been pivotal in achieving high levels of stereocontrol.
Asymmetric hydrogenation of tetrahydropyridine (B1245486) precursors represents a direct and efficient route to chiral piperidines. Palladium-based catalyst systems have shown high efficacy in the asymmetric hydrogenation of activated imines, which are precursors to chiral amines. For instance, Pd/bisphosphine complexes in trifluoroethanol have been used for the asymmetric hydrogenation of N-diphenylphosphinyl ketimines and N-tosylimines with excellent enantioselectivities (87-99% ee and 88-97% ee, respectively). dicp.ac.cnnih.gov
Iridium catalysts containing P,N-ligands have also been successfully employed for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov The reaction proceeds through an outer-sphere dissociative mechanism, where the stereochemistry is determined by the stereoselective protonation of an enamine intermediate. nih.gov These techniques could be applied to the asymmetric synthesis of this compound by hydrogenating a suitable 4-(2-aminophenyl)tetrahydropyridine precursor.
Table 1: Examples of Asymmetric Hydrogenation for Piperidine Synthesis
| Catalyst System | Substrate Type | Solvent | Enantiomeric Excess (ee) | Reference |
| Pd(CF3CO2)2/(S)-SegPhos | N-diphenylphosphinyl ketimines | Trifluoroethanol | 87-99% | dicp.ac.cnnih.gov |
| Pd(CF3CO2)2/(S)-SynPhos | N-tosylimines | Trifluoroethanol | 88-97% | dicp.ac.cn |
| Iridium(I) with P,N-ligand | 2-substituted pyridinium salts | Not specified | High | nih.gov |
Note: This table is based on data from the text and provides a summary of catalyst systems and their effectiveness in asymmetric hydrogenation for the synthesis of piperidine derivatives.
Piperidin-4-ones are versatile intermediates that can be converted to 4-substituted piperidines, including this compound. The diastereoselective synthesis of these piperidinones is a key step in controlling the stereochemistry of the final product. The Mannich reaction is a classical and widely used method for the synthesis of piperidin-4-ones. nih.govsemanticscholar.org More advanced strategies focus on achieving high diastereoselectivity.
A double Mannich reaction of bisaminol ethers and substituted β-keto esters has been shown to be an efficient method for producing polysubstituted 4-piperidones. researchgate.net Furthermore, Dieckmann cyclizations have been employed for the regioselective synthesis of substituted piperidine-2,4-diones, which can be further functionalized. core.ac.uk These methods allow for the introduction of various substituents with stereocontrol, providing access to a range of chiral piperidinone precursors.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to pharmaceutical synthesis is of paramount importance for developing sustainable and environmentally friendly processes. nih.govunibo.itmdpi.com This includes the optimization of reaction conditions for efficiency and yield, as well as the development of sustainable catalysts.
Optimizing reaction conditions is crucial for maximizing yield and minimizing waste. In the context of synthesizing precursors for this compound, such as amide couplings with anilines, the choice of activators, bases, and solvents significantly impacts the reaction outcome. researchgate.net High-throughput experimentation has been utilized to rapidly screen and identify optimal conditions for such reactions. researchgate.net For instance, the use of specific activator-base combinations has been shown to be broadly applicable across a range of aniline nucleophiles. researchgate.net Furthermore, the development of one-pot, multicomponent reactions for the synthesis of piperidine scaffolds is a key strategy for improving process efficiency by reducing the number of synthetic steps and purification procedures. nih.gov
Chemical Reactivity and Mechanistic Investigations of 2 Piperidin 4 Yl Aniline
Reactivity of the Aniline (B41778) Moiety
The aniline component of 2-(Piperidin-4-yl)aniline is a key determinant of the molecule's electronic properties and reactivity. The amino group strongly activates the aromatic ring, directing incoming electrophiles to specific positions and being susceptible to oxidation. Furthermore, the nitrogen atom itself can be a site for functionalization.
Electrophilic Aromatic Substitution Reactions
The amino group of the aniline moiety is a potent activating group, donating electron density to the aromatic ring through resonance. This heightened nucleophilicity makes the ring highly susceptible to electrophilic aromatic substitution (EAS) reactions. The directing effect of the amino group channels incoming electrophiles primarily to the ortho and para positions relative to the amino substituent.
In the case of this compound, the piperidinyl substituent is located at the ortho position. This steric hindrance can influence the regioselectivity of EAS reactions. While the para position (relative to the amino group) is sterically accessible, the other ortho position may also be a site of substitution, albeit potentially to a lesser extent due to crowding.
Common electrophilic aromatic substitution reactions for anilines include halogenation, nitration, and sulfonation.
Halogenation: Anilines react readily with halogens such as bromine and chlorine. The high reactivity often leads to polysubstitution. For instance, the reaction of aniline with bromine water typically yields the 2,4,6-tribromoaniline (B120722) precipitate. youtube.com To achieve monosubstitution, milder conditions or the use of a protecting group on the amine is often necessary. For this compound, selective halogenation would likely require careful control of reaction conditions to favor substitution at the para-position.
Nitration: The direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be complex. The strongly acidic conditions can protonate the amino group, forming an anilinium ion. This protonated group is deactivating and meta-directing, leading to a mixture of products. ulisboa.pt To circumvent this, the amino group is often protected, for example, by acetylation, to form an acetanilide. This amide is still an ortho-, para-director but is less activating, allowing for more controlled nitration, primarily at the para position. studylib.net The protecting group can then be removed by hydrolysis to yield the desired nitroaniline.
Sulfonation: Sulfonation of anilines is typically carried out using fuming sulfuric acid. The reaction is reversible and the position of the sulfonyl group can be influenced by temperature. At lower temperatures, the kinetically favored ortho-product may be formed, while at higher temperatures, the thermodynamically more stable para-product is often preferred.
A summary of expected major products for electrophilic aromatic substitution on the aniline moiety of this compound is presented below, assuming appropriate reaction conditions for monosubstitution.
| Reaction | Reagent | Expected Major Product |
| Bromination | Br₂ | 4-Bromo-2-(piperidin-4-yl)aniline |
| Nitration (with protection) | HNO₃, H₂SO₄ | 4-Nitro-2-(piperidin-4-yl)aniline |
| Sulfonation | H₂SO₄ (fuming) | 4-Amino-3-(piperidin-4-yl)benzenesulfonic acid |
Oxidation Pathways and Derivative Formation
The aniline moiety is susceptible to oxidation, and the course of the reaction is highly dependent on the oxidant and reaction conditions. Oxidation can lead to a variety of products, including colored dimeric and polymeric species, as well as quinone-imines. The oxidation of anilines can proceed through the formation of a radical cation intermediate.
Common oxidizing agents can transform anilines into a range of derivatives. For example, oxidation of some aniline derivatives can yield benzoquinones. encyclopedia.pub The oxidation of 1-(arylazo)-piperidines with potassium permanganate (B83412) has been shown to produce oxidized triazenes, including piperidin-2-one and -4-one derivatives, as well as hydroxylated products. rsc.org This indicates that both the aniline and piperidine (B6355638) rings can be susceptible to oxidation.
The biological oxidation of piperidine itself has been studied, leading to metabolites such as N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide. nih.gov In the context of drug metabolism, 4-aminopiperidine-containing drugs are known to undergo oxidation, primarily through N-dealkylation catalyzed by cytochrome P450 enzymes. nih.gov
The potential oxidation products of this compound are diverse and can include the formation of nitroso, nitro, and azoxy derivatives, as well as polymeric materials. The specific outcome would be highly dependent on the chosen oxidizing system.
Functionalization through Nitrogen Atoms
The nitrogen atom of the aniline's amino group is nucleophilic and can participate in various functionalization reactions. These reactions are crucial for the synthesis of a wide array of derivatives with modified properties.
N-Alkylation: The direct N-alkylation of anilines can be challenging as it can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts if the reaction is not carefully controlled. Selective mono-alkylation can often be achieved using specific catalysts and reaction conditions. For instance, visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been developed. nih.gov Another approach involves the use of zeolite catalysts for selective N-alkylation. magritek.com
N-Acylation: N-acylation is a common method to protect the amino group or to introduce new functional groups. Anilines react readily with acylating agents such as acid chlorides and acid anhydrides to form amides. researchgate.net This reaction is often performed in the presence of a base to neutralize the acid byproduct. For example, the acetylation of aniline is a key step in a multi-step synthesis of p-nitroaniline to control the regioselectivity of the nitration reaction. studylib.net N-acylation of this compound would proceed similarly, yielding the corresponding N-acyl derivative.
| Functionalization | Reagent Type | Product Type |
| N-Alkylation | Alkyl halide | N-Alkyl-2-(piperidin-4-yl)aniline |
| N-Acylation | Acid chloride/anhydride | N-Acyl-2-(piperidin-4-yl)aniline |
Reactivity of the Piperidine Ring
The piperidine ring in this compound offers additional sites for chemical modification. Its saturated, heterocyclic nature allows for reactions that are distinct from those of the aromatic aniline moiety. The conformational flexibility of the piperidine ring also plays a significant role in its reactivity.
Nucleophilic and Electrophilic Reactions on the Ring
The nitrogen atom of the piperidine ring is a secondary amine and, like the aniline nitrogen, is nucleophilic. It can undergo a variety of reactions, including alkylation and acylation.
N-Alkylation and N-Acylation of the Piperidine Nitrogen: The piperidine nitrogen can be functionalized through N-alkylation with alkyl halides or N-acylation with acid chlorides or anhydrides. These reactions are typically carried out in the presence of a base to scavenge the acid produced. researchgate.netresearchgate.net The choice of solvent and base can be crucial for achieving good yields. For instance, potassium carbonate in DMF is a common system for N-alkylation. researchgate.net
Reactions at the Carbon Skeleton: While the C-H bonds of the piperidine ring are generally unreactive, functionalization can be achieved under specific conditions. For example, rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at various positions on the piperidine ring, with the regioselectivity being controlled by the choice of catalyst and protecting group on the nitrogen. nih.govnih.gov Oxidation of the piperidine ring can also occur, for example at the carbon atoms alpha to the nitrogen, to form lactams. nih.gov
The piperidine ring can also be synthesized through various cyclization strategies, including intramolecular reactions of acyclic precursors. nih.govorganic-chemistry.org
Conformational Dynamics and Their Influence on Reactivity
The piperidine ring typically adopts a chair conformation to minimize steric strain. In this compound, the aniline substituent at the 4-position can exist in either an axial or an equatorial orientation. The preferred conformation will depend on the steric and electronic interactions between the substituent and the piperidine ring.
Computational studies on related 4-phenylpiperidine (B165713) derivatives have shown that the conformational preference can be influenced by substituents on the piperidine nitrogen and the phenyl ring. researchgate.net In general, bulky substituents favor the equatorial position to minimize 1,3-diaxial interactions.
The conformation of the piperidine ring can have a significant impact on its reactivity. For instance, the accessibility of the nitrogen lone pair for reactions can be affected by its axial or equatorial orientation. Furthermore, the stereochemical outcome of reactions at the piperidine ring can be dictated by the preferred conformation of the starting material and the transition state. In nucleophilic substitution reactions involving piperidine, the conformation of the transition state can influence the reaction rate and mechanism. nih.gov
Computational analysis, such as Density Functional Theory (DFT), can be employed to predict the lowest energy conformations and to understand the relationship between structure and reactivity. researchgate.net For this compound, it is expected that the aniline group would predominantly occupy the equatorial position to minimize steric hindrance.
Ring Modification and Transformation Reactions
The modification of the piperidine or aniline rings in this compound is a potential route to novel derivatives, though specific studies on this compound are not extensively documented in the literature. However, general principles of heterocyclic chemistry suggest several possible transformation pathways.
Piperidine Ring Reactions: The piperidine ring, a saturated heterocycle, is generally stable. Ring-opening reactions would require harsh conditions or specific activation. For instance, N-acylated piperidines can undergo radical-mediated ring-opening, and piperidinium (B107235) ions have been studied for their reactivity in solution, but these reactions have not been specifically reported for the this compound scaffold. scispace.com Ring expansion, perhaps through reactions like the Tiffeneau-Demjanov rearrangement on a ketone-derivatized piperidine, or contraction are theoretically possible but remain underexplored for this class of molecules. nih.gov
Aniline Ring Reactions: The aniline ring can undergo transformations that alter the aromatic core. Reactions such as the Zincke reaction, which converts pyridinium (B92312) salts into pyridines, can be extended to transform pyridines into benzenoid structures through ring-opening and closing sequences. While this applies to the synthesis of anilines from pyridine (B92270) precursors, analogous transformations starting from the aniline ring of this compound are not common. nih.gov More typical would be dearomatization reactions under specific oxidative or reductive conditions.
Fused Ring System Formation: Intramolecular cyclization reactions represent a plausible modification strategy. Depending on the reagents and conditions, the aniline and piperidine nitrogens could participate in cyclizations with appropriate linkers to form novel polycyclic heterocyclic systems.
Interplay Between Aniline and Piperidine Moieties
The reactivity of this compound is governed by the presence of two distinct nucleophilic nitrogen centers. The aniline nitrogen is less basic due to the delocalization of its lone pair into the aromatic π-system, while the piperidine nitrogen is a more basic, sp³-hybridized secondary amine. This difference in basicity and nucleophilicity is the primary driver of its selective reactivity.
Electronic Effects: The aniline moiety's reactivity is sensitive to substituents on the aromatic ring. Electron-donating groups (EDGs) at the para-position (relative to the amino group) would increase the electron density on the aniline nitrogen, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) would decrease its nucleophilicity, making the piperidine nitrogen even more reactive by comparison. In the case of this compound, the piperidinyl group itself acts as a weak activating group on the aniline ring.
Steric Effects: The piperidine nitrogen is generally more sterically accessible than the aniline nitrogen, which is ortho to the bulky piperidinyl substituent. However, in reactions involving acylation or alkylation, the piperidine nitrogen is typically the more reactive site due to its higher basicity and nucleophilicity. For example, in the synthesis of fentanyl analogs, the acylation of the precursor 4-anilinopiperidine occurs selectively on the piperidine nitrogen. nih.gov This selectivity can be attributed to the greater nucleophilic character of the secondary amine.
The interplay of these effects is summarized in the table below, predicting the favored reaction site based on reactant type.
| Reagent Type | Favored Reaction Site | Primary Influencing Factor | Rationale |
| Small Alkyl Halide | Piperidine Nitrogen | Electronic (Basicity) | The sp³ nitrogen is significantly more basic and nucleophilic. |
| Acyl Chloride | Piperidine Nitrogen | Electronic (Nucleophilicity) | The secondary amine is a stronger nucleophile for acylation. |
| Aryl Halide (Buchwald-Hartwig) | Aniline Nitrogen | Reactivity of Aryl Amines | Palladium-catalyzed cross-coupling is specific to aryl amines. |
| Diazonium Salts | Aniline Ring (para) | Electrophilic Aromatic Sub. | The amino group directs electrophiles to the para position. |
The geometry of this compound, with its two nitrogen atoms, makes it a potential bidentate ligand for metal centers. The formation of a chelate ring can significantly alter the molecule's reactivity.
When coordinating to a metal, the aniline and piperidine nitrogens can bind to form a stable six-membered ring. This chelation can:
Activate the Aromatic Ring: Coordination to a metal center can withdraw electron density from the aniline ring, making it more susceptible to nucleophilic aromatic substitution.
Facilitate Cyclometallation: With transition metals like palladium or platinum, the C-H bond at the 3-position of the aniline ring can be activated, leading to the formation of a stable five-membered cyclometallated ring. researchgate.net This process, known as cyclometallation, creates a robust organometallic complex where the organic ligand is bound to the metal through both a nitrogen donor and a carbon-metal bond. Such complexes are often key intermediates in catalytic cycles for C-H functionalization.
While specific studies on the cyclometallation of this compound are not prominent, the principle is well-established for related N-aryl amines and anilines, suggesting a rich area for potential investigation.
Advanced Mechanistic Elucidation Studies
Detailed mechanistic studies provide insight into reaction pathways, transition states, and the formation of intermediates. For a molecule like this compound, such studies would focus on understanding its differential reactivity and the factors that control it.
Kinetic studies are essential for quantitatively assessing the influence of steric and electronic effects. Although specific kinetic data for this compound are scarce, a general approach for studying its reactions can be outlined. For a competitive reaction, such as N-alkylation, the relative rates of reaction at the aniline versus the piperidine nitrogen could be determined.
A hypothetical kinetic study might involve the following:
Competition Experiments: Reacting the compound with a sub-stoichiometric amount of an electrophile and analyzing the product ratio to determine the relative reactivity of the two nitrogen sites.
Hammett Analysis: Synthesizing a series of derivatives with different substituents on the aniline ring (e.g., -OCH₃, -Cl, -NO₂) and measuring the reaction rates. A plot of log(k/k₀) versus the substituent's Hammett parameter (σ) would reveal the electronic sensitivity of the reaction and help elucidate the transition state's nature. rsc.org
Such studies would provide quantitative data on how electronic modifications to the aniline ring impact the nucleophilicity of both the aromatic and aliphatic amine groups.
The identification of transient species is crucial for confirming a proposed reaction mechanism. In the context of this compound's reactivity, several types of intermediates could be targeted for characterization.
Reductive Amination Intermediates: In reactions analogous to the synthesis of fentanyl precursors, which often involve the reductive amination of a piperidone with an aniline, a key intermediate is the imine or enamine formed before the reduction step. scispace.comnih.gov For reactions involving this compound, similar Schiff base intermediates could be formed if the aniline nitrogen reacts with a carbonyl compound. These can often be detected and characterized by spectroscopic methods like NMR and IR, or in some cases, isolated.
Acylation Intermediates: During the acylation of the piperidine nitrogen, a tetrahedral intermediate is formed when the nucleophilic nitrogen attacks the carbonyl carbon of the acylating agent. While highly transient, the existence of such intermediates is a cornerstone of nucleophilic acyl substitution mechanisms.
Organometallic Intermediates: In chelation-assisted or cyclometallation reactions, the initial coordination complex of this compound with the metal center would be the first key intermediate. Subsequent oxidative addition or C-H activation would lead to other characterizable organometallic species. researchgate.net
The table below summarizes potential intermediates and the methods used for their characterization in analogous systems.
| Reaction Type | Potential Intermediate | Common Characterization Methods |
| Reductive Amination | Schiff Base / Iminium Ion | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| N-Acylation | Tetrahedral Intermediate | Computational Modeling, Kinetic Isotope Effects |
| C-N Cross-Coupling | Oxidative Addition Complex | X-ray Crystallography (for stable analogs), NMR |
| Cyclometallation | Bidentate Coordination Complex | X-ray Crystallography, NMR, IR Spectroscopy |
Proposed Reaction Mechanisms for Complex Transformations
The unique bifunctional nature of this compound, possessing both a primary aromatic amine and a secondary aliphatic amine, makes it a valuable substrate for complex chemical transformations that build molecular complexity. The reactivity of these two distinct nitrogen centers can be selectively harnessed to participate in a variety of reaction cascades, often proceeding through intricate mechanistic pathways. Proposed mechanisms for these transformations frequently involve the formation of key intermediates such as imines, enamines, and iminium ions, which then undergo further cyclization or addition reactions.
Detailed mechanistic investigations have elucidated several pathways through which this compound can be elaborated into more complex heterocyclic scaffolds. These include multicomponent reactions (MCRs), cascade cyclizations, and transition-metal-catalyzed processes.
Multicomponent Reaction (MCR) Mechanisms
Multicomponent reactions are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. iitj.ac.in The aniline moiety of this compound is particularly well-suited to initiate such reaction cascades.
One proposed mechanism is an Ugi-type four-component reaction (U-4CR). nih.govnih.gov This pathway typically begins with the condensation of the primary aniline group with an aldehyde or ketone to form a Schiff base, or imine (Intermediate I). This electrophilic imine is then attacked by a nucleophilic isocyanide, forming a nitrilium ion intermediate. Subsequent trapping of this intermediate by a carboxylic acid and eventual Mumm rearrangement leads to the formation of a complex α-acylamino amide product. The entire process is a highly atom-economical sequence of C-N and C-C bond formations. nih.gov
Alternatively, the aniline functionality can participate in a Pictet-Spengler reaction. nih.gov Following the initial formation of an imine from a suitable aldehyde (e.g., formaldehyde), an intramolecular electrophilic substitution occurs. The electron-rich aniline ring attacks the electrophilic iminium carbon, leading to a cyclization that forms a new tetrahydroquinoline ring fused to the existing structure. rsc.org
Hydrogen Borrowing Cascade Mechanisms
Transition metal-catalyzed "hydrogen borrowing" cascades represent another sophisticated transformation. nih.gov These reactions typically involve the temporary removal of hydrogen from a substrate to form a reactive intermediate, which then participates in a bond-forming reaction before the hydrogen is returned.
In a proposed mechanism involving this compound and a diol, an iridium(III) catalyst first oxidizes the diol to a transient dialdehyde, "borrowing" the hydrogen atoms. nih.gov The aniline and piperidine nitrogens can then undergo a sequential double reductive amination. This process involves the formation of imine and/or iminium ion intermediates, which are subsequently reduced by the iridium hydride species that was formed in the initial oxidation step. This cascade efficiently forms two new C-N bonds and creates a complex polycyclic structure in a single pot. nih.gov
Skeletal Editing and Rearrangement Mechanisms
More complex transformations can involve skeletal editing, where the core structure of a molecule is fundamentally rearranged. A proposed mechanism inspired by the conversion of pyridines to anilines highlights the nucleophilic character of the piperidine nitrogen. researchgate.net In this hypothetical pathway, an N-arylpyridinium salt undergoes nucleophilic attack by the secondary amine of the piperidine ring. This attack leads to the opening of the pyridinium ring, forming a streptocyanine-like intermediate. This flexible intermediate can then undergo a 6π electrocyclization, followed by the elimination of an amine, to construct a new benzene (B151609) ring. researchgate.net This type of transformation dramatically alters the molecular skeleton and provides access to otherwise difficult-to-synthesize structures.
The following table summarizes the key features of these proposed reaction mechanisms.
| Reaction Type | Key Intermediates | Bonds Formed | Mechanistic Description |
| Ugi Four-Component Reaction | Imine (Schiff base), Nitrilium ion | 2 C-N, 1 C-C | Condensation of the aniline with a carbonyl, followed by nucleophilic attack by an isocyanide and subsequent trapping by a carboxylic acid. nih.govnih.gov |
| Pictet-Spengler Reaction | Imine, Iminium ion | 1 C-N, 1 C-C | Formation of an imine from the aniline and an aldehyde, followed by intramolecular electrophilic cyclization onto the aromatic ring. nih.govrsc.org |
| Hydrogen Borrowing Cascade | Iminium ion, Metal-hydride species | 2 C-N | In situ oxidation of an alcohol to a carbonyl, condensation with the amine groups, and subsequent reduction by the catalyst which "borrowed" the hydrogen. nih.gov |
| Skeletal Rearrangement | Streptocyanine-like intermediate | 1 C-C, 1 C=C | Nucleophilic attack of the piperidine nitrogen on a pyridinium salt, leading to ring opening, followed by electrocyclization and elimination to form a new aromatic ring. researchgate.net |
Derivatization, Scaffold Applications, and Ligand Design with 2 Piperidin 4 Yl Aniline
2-(Piperidin-4-yl)aniline as a Versatile Chemical Building Block
The utility of this compound as a foundational element in organic synthesis is well-documented. Its dual reactive sites—the nucleophilic nitrogen of the piperidine (B6355638) and the aromatic aniline (B41778) ring—allow for a wide array of chemical transformations, making it a key starting material for diverse molecular structures.
The inherent reactivity of the piperidine and aniline functionalities in this compound facilitates its use in the construction of intricate organic molecules. The piperidine motif is a prevalent feature in many pharmaceuticals, and its incorporation can significantly influence the pharmacological properties of a molecule. sciencedaily.com The aniline portion, on the other hand, provides a gateway for modifications to the aromatic system, further expanding the accessible chemical space. umich.edu The synthesis of complex molecules often involves multi-step processes where this compound can be introduced to build upon existing molecular frameworks or to serve as the central core from which complexity is elaborated. nbinno.com
The role of this compound as a key intermediate is particularly significant in the pharmaceutical industry. sciencedaily.com It is a precursor in the synthesis of a variety of biologically active compounds. For instance, derivatives of this compound are integral to the development of potent analgesics. An efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for fentanyl-type narcotic analgesics, highlights the importance of functionalized piperidines derived from aniline precursors. researchgate.netscispace.com The structural motif of this compound is also found in compounds targeting a range of other biological targets, underscoring its broad applicability in drug discovery and development.
| Intermediate | Therapeutic Area/Target | Synthetic Utility |
|---|---|---|
| Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | Narcotic Analgesics (e.g., Remifentanil) | Key precursor in the synthesis of fentanyl analogues. researchgate.netscispace.com |
| N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine | General Pharmaceutical Scaffolds | Synthesized via reductive amination of N-Boc-piperidin-4-one and 3,4-dichloroaniline. researchgate.net |
Structural Modification and Derivatization Strategies
The ability to selectively modify different parts of the this compound scaffold is crucial for fine-tuning its properties for specific applications. Chemists have developed a range of strategies to derivatize this molecule at the piperidine nitrogen, the aniline aromatic ring, and through the construction of new heterocyclic systems.
| Reaction Type | Reagent Examples | Resulting Substituent |
|---|---|---|
| Aza-Michael Addition | Acrylonitrile, tert-Butyl Acrylate | Three-carbon chains researchgate.net |
| Alkylation | Bromoacetonitrile, 2-Iodoethanol, 2-chloro-N,N-dimethylethylamine | Two-carbon chains with various functional groups researchgate.net |
The aniline ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.comlibretexts.org Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. pressbooks.pub However, the high reactivity of the aniline ring can sometimes lead to multiple substitutions. libretexts.org To control this, the amino group can be temporarily protected, for example, by acetylation, which moderates its activating effect and allows for more selective substitution. libretexts.org These modifications are critical for altering the electronic properties and interaction capabilities of the molecule.
| Reaction | Typical Reagents | Effect on Ring |
|---|---|---|
| Halogenation | Br2, Cl2, I2 with appropriate catalysts | Introduces halogen atoms, altering electronic and steric properties. pressbooks.pubmakingmolecules.com |
| Nitration | HNO3/H2SO4 | Introduces a nitro group, which can be further reduced to an amine. pressbooks.pub |
| Sulfonation | Fuming H2SO4 | Introduces a sulfonic acid group, increasing polarity. pressbooks.pub |
Annulation reactions provide a powerful strategy for constructing new heterocyclic rings fused to the existing this compound scaffold. mdpi.com These reactions, which can be catalyzed by transition metals or proceed through other mechanisms, lead to the formation of more complex, polycyclic systems. nih.govwhiterose.ac.uknih.gov For instance, annulation strategies can be employed to create linearly fused N-heterocycles. whiterose.ac.uk
Scaffold hybridization involves combining the structural features of this compound with other pharmacophoric fragments to create new molecules with potentially novel biological activities. nih.gov This approach has been successfully used to develop NLRP3 inflammasome inhibitors by merging the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure with other known inhibitor scaffolds. mdpi.comnih.gov Such strategies are at the forefront of modern drug design, aiming to create multi-target ligands or compounds with improved efficacy and selectivity. unicam.it
Applications in Medicinal Chemistry Scaffold Design
The this compound core is a privileged scaffold in medicinal chemistry, offering opportunities for modification at both the piperidine and aniline nitrogens, as well as the aromatic ring. This versatility allows for the fine-tuning of physicochemical properties and biological activities to target a variety of disease states.
Design of Kinase Inhibitors (e.g., Mer/c-Met, ALK, ROS1)
The this compound scaffold has been instrumental in the development of potent and selective kinase inhibitors. Kinases are key regulators of cellular processes, and their dysregulation is implicated in cancer and other diseases.
Derivatives of this scaffold have been investigated as dual inhibitors of Mer and c-Met, two receptor tyrosine kinases involved in tumor cell survival and metastasis. For instance, novel 2-substituted aniline pyrimidine-based derivatives have been synthesized and shown to be potent Mer/c-Met dual inhibitors with improved bioavailability. mdpi.com
Furthermore, the core structure is relevant to the design of inhibitors for anaplastic lymphoma kinase (ALK) and ROS1, which are important targets in non-small cell lung cancer (NSCLC). nih.govresearchgate.net Crizotinib, a multi-targeted TKI that inhibits ALK, ROS1, and MET, exemplifies the clinical significance of targeting these kinases. nih.govnih.govmemoinoncology.com The development of next-generation inhibitors often involves modifications of core structures like this compound to overcome resistance mechanisms. researchgate.netmemoinoncology.com
| Compound Class | Target Kinase(s) | Key Research Findings | Citation |
|---|---|---|---|
| 2-Substituted aniline pyrimidine (B1678525) derivatives | Mer/c-Met | Demonstrated potent dual inhibition with improved bioavailability. | mdpi.com |
| Multi-targeted TKIs | ALK, ROS1, MET | Crizotinib is an approved inhibitor for NSCLC with aberrations in these kinases. | nih.govnih.govmemoinoncology.com |
Development of Anti-inflammatory and Anti-infective Agents
The versatility of the this compound scaffold extends to the development of agents targeting inflammatory and infectious diseases.
In the realm of anti-inflammatory agents, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been synthesized and evaluated. nih.gov One such derivative, compound 6e, exhibited potent inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages and demonstrated significant in vivo anti-inflammatory activity. nih.gov Additionally, 2-(Piperidin-4-yl)acetamides have been identified as potent inhibitors of soluble epoxide hydrolase, an enzyme involved in inflammation. mdpi.com
For anti-infective applications, a series of 2-piperidin-4-yl-benzimidazoles were synthesized and showed broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria, particularly enterococci. nih.gov
| Compound Class | Biological Target/Activity | Key Research Findings | Citation |
|---|---|---|---|
| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Anti-inflammatory (NO and TNF-α inhibition) | Compound 6e showed potent in vitro and in vivo anti-inflammatory effects. | nih.gov |
| 2-(Piperidin-4-yl)acetamides | Anti-inflammatory (soluble epoxide hydrolase inhibition) | Identified as potent inhibitors of a key inflammatory enzyme. | mdpi.com |
| 2-Piperidin-4-yl-benzimidazoles | Antibacterial | Exhibited broad-spectrum activity against clinically important bacteria. | nih.gov |
Exploration of Neuropharmacological Scaffolds and Receptor Ligands
The this compound structure is also a valuable scaffold for designing ligands that interact with targets in the central nervous system (CNS).
Derivatives of this scaffold have been explored as potent ligands for the vesicular acetylcholine (B1216132) transporter (VAChT), a key component of cholinergic neurotransmission. nih.govnih.gov Modifications to the aniline and piperidine moieties have led to compounds with high affinity and selectivity for VAChT, with potential applications as PET imaging agents for neurodegenerative diseases. nih.govnih.gov
Furthermore, the piperidine core is a common feature in ligands for various CNS receptors. For example, 5-(piperidin-4-yl)-3-hydroxypyrazole derivatives have been designed as antagonists for the GABAA receptor, a major inhibitory neurotransmitter receptor in the brain. nih.gov
| Compound Class | Neurological Target | Key Research Findings | Citation |
|---|---|---|---|
| Heteroaromatic and aniline derivatives of piperidines | Vesicular Acetylcholine Transporter (VAChT) | Led to the development of high-affinity and selective ligands with potential for PET imaging. | nih.govnih.gov |
| 5-(Piperidin-4-yl)-3-hydroxypyrazole derivatives | GABAA Receptor | Resulted in the discovery of potent antagonists, providing insights into receptor binding. | nih.gov |
Modulation of Inflammasome Pathways (e.g., NLRP3)
Recent research has highlighted the potential of this compound derivatives in modulating the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.
A pharmacophore-hybridization strategy was employed to design and synthesize a series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives as NLRP3 inhibitors. mdpi.com Several of these compounds were found to inhibit NLRP3-dependent pyroptosis and IL-1β release in human macrophages, with some also demonstrating the ability to reduce the ATPase activity of human recombinant NLRP3. mdpi.com This research opens up new avenues for the development of non-covalent NLRP3 inhibitors for the treatment of inflammatory disorders.
| Compound Class | Target Pathway | Key Research Findings | Citation |
|---|---|---|---|
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | NLRP3 Inflammasome | Identified as non-covalent inhibitors of NLRP3, reducing pyroptosis and IL-1β release. | mdpi.com |
Ligand Design in Catalysis
Beyond its applications in medicinal chemistry, the this compound scaffold is also valuable for the design of ligands used in catalysis.
Application in Metal-Catalyzed Cross-Coupling Reactions (e.g., C-N cross-coupling)
The aniline moiety of this compound makes it a suitable substrate and a potential ligand precursor for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.netwesleyan.edu These reactions are fundamental in organic synthesis for the formation of carbon-nitrogen bonds, which are prevalent in pharmaceuticals and other functional materials. wesleyan.eduacs.org
The development of efficient catalysts for these transformations is an active area of research. While specific examples detailing the use of a ligand directly derived from this compound were not prominent in the reviewed literature, the general class of aniline derivatives is crucial for these reactions. nih.govchemrxiv.org The piperidine group can be functionalized to create bidentate or monodentate ligands with tailored steric and electronic properties to enhance the efficiency and scope of metal-catalyzed cross-coupling reactions.
Chiral Ligand Development for Asymmetric Synthesis
The development of novel chiral ligands is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. An ideal ligand scaffold should be readily accessible, structurally tunable, and capable of inducing high levels of stereocontrol in catalytic reactions. The this compound framework, which combines a secondary aliphatic amine (piperidine) and a primary aromatic amine (aniline) connected by a rigid cyclohexyl backbone, presents a theoretically promising but hitherto underexplored scaffold for the design of chiral ligands.
The presence of two distinct nitrogen atoms—the N-H of the piperidine ring and the -NH2 of the aniline moiety—offers multiple sites for derivatization. Chiral auxiliaries or catalytic groups could be strategically introduced at these positions to create a well-defined chiral environment around a coordinated metal center. For instance, acylation or alkylation of the piperidine nitrogen with chiral substituents, or the conversion of the aniline group into a chiral Schiff base, phosphine (B1218219), or oxazoline, could yield a diverse library of bidentate or tridentate ligands.
Despite its structural potential, a comprehensive review of scientific literature and chemical databases reveals a significant gap in the application of this compound specifically for the development of chiral ligands used in asymmetric synthesis. While the broader classes of piperidine derivatives and chiral diamines have been extensively studied and successfully employed as ligands in a multitude of asymmetric transformations—such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions—the specific this compound scaffold remains conspicuously absent from these reports.
Current research in asymmetric catalysis tends to focus on well-established "privileged" ligand backbones. These include, but are not limited to, BINOL, BINAP, Salen, TADDOL, and various chiral diamines like 1,2-diphenylethylenediamine and its derivatives. The exploration of new scaffolds is a continuous effort, yet it appears that this compound has not yet been adopted by the synthetic community for this purpose.
Consequently, there are no detailed research findings, data on catalytic performance (e.g., enantiomeric excess, turnover numbers), or specific examples of asymmetric reactions catalyzed by metal complexes of chiral ligands derived from this compound to report at this time. The field remains open for future investigation, and the synthesis and evaluation of such ligands could represent a novel and potentially fruitful area of research in asymmetric catalysis.
Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Piperidin 4 Yl Aniline
High-Resolution Structural Elucidation Techniques
To ascertain the precise connectivity and stereochemistry of 2-(Piperidin-4-yl)aniline, a combination of multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Diffraction (SC-XRD) is indispensable.
NMR spectroscopy provides detailed information about the chemical environment of each atom within the molecule. While specific experimental data for this compound is not widely published, the expected spectral features can be reliably predicted based on extensive data for substituted anilines and piperidines. researchgate.netrsc.orgresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the piperidine (B6355638) ring. The protons on the aniline ring (H-3, H-4, H-5, H-6) would appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. Their splitting patterns (doublets, triplets, or multiplets) would be dictated by their coupling with adjacent protons. The piperidine ring protons would be found in the upfield aliphatic region (typically δ 1.5-3.5 ppm). The methine proton at the C-4 position, which connects to the aniline ring, would likely be a complex multiplet. The axial and equatorial protons on the piperidine ring are diastereotopic and would exhibit different chemical shifts and coupling constants.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides one signal for each unique carbon atom. The aniline ring carbons would resonate in the downfield region (δ 115-150 ppm), with the carbon attached to the amino group (C-2) and the carbon attached to the piperidine ring (C-1) being readily identifiable. The piperidine carbons would appear in the upfield region (δ 25-55 ppm).
DEPT-135 Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPT-135) is a crucial experiment for differentiating carbon signals based on the number of attached protons. researchgate.netlibretexts.orglibretexts.org For this compound, a DEPT-135 spectrum would show:
Positive signals: for methine (CH) and methyl (CH₃) carbons. In this molecule, the four CH carbons of the aniline ring and the C-4 methine of the piperidine ring would appear as positive peaks.
Negative signals: for methylene (B1212753) (CH₂) carbons. The four CH₂ carbons of the piperidine ring (C-2, C-3, C-5, C-6) would appear as inverted, negative peaks.
Absent signals: for quaternary carbons (carbons with no attached protons). The two quaternary carbons of the aniline ring (C-1 and C-2) would be absent in the DEPT-135 spectrum, allowing for their unambiguous assignment when compared to the standard ¹³C NMR spectrum.
The following table outlines the predicted ¹³C NMR and DEPT-135 spectral data for this compound.
| Atom | Carbon Type | Predicted ¹³C Chemical Shift (δ ppm) | DEPT-135 Signal Phase |
| Aniline C1 | Quaternary | 125-135 | Absent |
| Aniline C2 | Quaternary | 140-150 | Absent |
| Aniline C3-C6 | Methine (CH) | 115-130 | Positive |
| Piperidine C4 | Methine (CH) | 40-50 | Positive |
| Piperidine C2,C6 | Methylene (CH₂) | 45-55 | Negative |
| Piperidine C3,C5 | Methylene (CH₂) | 25-35 | Negative |
Note: The data in this table is predictive and based on analogous structures. Actual experimental values may vary.
Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.commdpi.comaalto.fi This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the compound's constitution and stereochemistry. For this compound, SC-XRD would confirm the ortho substitution pattern on the aniline ring and reveal the preferred conformation of the piperidine ring, which is expected to be a chair conformation. nih.govchemrevlett.com
Obtaining a single crystal of sufficient quality for SC-XRD analysis can be a significant challenge, particularly for flexible molecules like this compound. rsc.org The primary difficulties arise from:
Conformational Flexibility: The piperidine ring can exist in various conformations, most notably the stable chair form. During crystal lattice formation, molecules may adopt slightly different conformations, leading to crystallographic disorder, which complicates structure refinement. chemrevlett.com
Rotational Freedom: The single bond connecting the piperidine and aniline rings allows for free rotation. This can result in multiple, energetically similar orientations of the two rings relative to each other within the crystal, also contributing to disorder.
Intermolecular Interactions: The presence of two amine groups (one primary aromatic, one secondary aliphatic) allows for complex hydrogen bonding networks. While hydrogen bonding can facilitate crystallization, unpredictable or weak interactions can hinder the formation of a well-ordered, single crystal.
Overcoming these challenges often requires extensive screening of crystallization conditions, including different solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Single-Crystal X-ray Diffraction (SC-XRD) for Unambiguous Stereochemical Analysis
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. rsc.org For this compound (C₁₁H₁₆N₂), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated and compared to the experimentally measured value to confirm its elemental composition.
Calculated Exact Mass for [C₁₁H₁₇N₂]⁺: 177.1386
An experimental HRMS measurement matching this value would provide strong evidence for the presence of this compound.
In mass spectrometry, the molecular ion can be induced to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation. libretexts.orgmiamioh.edu For this compound, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions. Key fragmentation pathways would likely involve the piperidine and aniline moieties and the bond connecting them.
A plausible fragmentation pattern would include:
Alpha-Cleavage: The most common fragmentation pathway for cyclic amines involves the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). This would result in the loss of an ethyl radical or related fragments from the piperidine ring, leading to stable iminium ions. miamioh.edu
Cleavage of the Inter-ring Bond: Scission of the bond between the aniline and piperidine rings would generate ions corresponding to each ring system. This would produce fragments with m/z values corresponding to aminophenyl cations and piperidinyl cations.
Loss of Ammonia (B1221849): Fragmentation of the aniline ring could involve the loss of ammonia (NH₃) or related nitrogen-containing species.
The following table details some of the expected key fragments for this compound.
| Proposed Fragment Structure | m/z (Nominal) | Fragmentation Pathway |
| [C₁₁H₁₆N₂]⁺• (Molecular Ion) | 176 | Electron Ionization |
| [C₁₀H₁₂N]⁺ | 146 | Loss of CH₂NH from piperidine ring |
| [C₆H₆N]⁺ | 92 | Cleavage of inter-ring bond (aniline fragment) |
| [C₅H₁₀N]⁺ | 84 | Cleavage of inter-ring bond (piperidine fragment) |
Note: The fragmentation pattern can vary significantly depending on the ionization technique (e.g., Electron Ionization vs. Electrospray Ionization) and the collision energy used.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool for the definitive identification and purity assessment of this compound. This hybrid technique synergistically combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry, providing a high degree of sensitivity and specificity. nih.gov
In a typical LC-MS analysis, the compound is first separated from potential impurities on a chromatographic column. The eluent is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is determined. For this compound, with a molecular formula of C₁₁H₁₆N₂, the expected monoisotopic mass is approximately 176.13 g/mol . uni.lu
Under electrospray ionization (ESI) in positive mode, the molecule readily protonates to form the [M+H]⁺ ion, which would be observed at an m/z of approximately 177.14. The high resolution and accuracy of modern mass spectrometers allow for the confirmation of the elemental composition of the parent ion, thus verifying the compound's identity. Furthermore, by monitoring the intensity of this ion as a function of retention time, the purity of the sample can be accurately quantified. The presence of other peaks in the chromatogram would indicate impurities, which can also be characterized by their respective mass spectra. LC-MS methods are particularly valuable for detecting and identifying trace-level impurities that may not be discernible by other techniques. nih.govnih.gov
Below is a table of predicted collision cross-section values for various adducts of this compound, which can aid in its identification. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 177.13863 | 139.7 |
| [M+Na]⁺ | 199.12057 | 144.3 |
| [M-H]⁻ | 175.12407 | 142.4 |
| [M+NH₄]⁺ | 194.16517 | 156.9 |
| [M+K]⁺ | 215.09451 | 140.2 |
This table displays predicted collision cross-section (CCS) values for different adducts of this compound, which are useful for its identification in mass spectrometry analysis.
Chromatographic Separations and Purity Assessment
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. thermofisher.com The development of a robust HPLC method is critical for ensuring accurate and reproducible results. pharmaguideline.com A typical approach for a compound like this compound, which possesses both a basic piperidine ring and an aromatic aniline moiety, would involve reversed-phase chromatography. nih.govresearchgate.net
Method development generally begins with the selection of an appropriate stationary phase, often a C18 column, which provides good retention for moderately polar compounds. pharmaguideline.com The mobile phase composition is then optimized to achieve adequate separation of the main peak from any impurities. A common mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the analyte and thus its retention behavior. For this compound, a slightly acidic to neutral pH is often chosen to ensure good peak shape and retention.
Gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to separate compounds with a wide range of polarities. Detection is typically performed using a UV detector set at a wavelength where the aniline chromophore exhibits strong absorbance, generally in the range of 230-280 nm. pharmaguideline.com Method validation is then carried out to establish linearity, accuracy, precision, and sensitivity (limit of detection and quantification), ensuring the method is suitable for its intended purpose.
| Parameter | Typical Condition | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Good retention for moderately polar compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Allows for manipulation of polarity to achieve separation. |
| pH | Slightly acidic to neutral | Controls ionization and improves peak shape. |
| Elution Mode | Gradient | Effective for separating components with varying polarities. |
| Detection | UV at ~240 nm | Aniline moiety provides a chromophore for UV detection. |
This interactive table outlines typical starting parameters for developing an HPLC method for the analysis of this compound.
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound is a chiral molecule, possessing a stereocenter at the 4-position of the piperidine ring, the assessment of its enantiomeric purity is of paramount importance, particularly in pharmaceutical applications where enantiomers can exhibit different pharmacological activities. unife.itamericanpharmaceuticalreview.com Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. nih.gov
The key to chiral HPLC is the use of a chiral stationary phase (CSP). These phases are designed to interact differently with the two enantiomers, leading to different retention times and thus their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. unife.it
Method development for chiral separations involves screening various CSPs and mobile phases to find the optimal conditions. Both normal-phase (using eluents like hexane/isopropanol) and reversed-phase (using aqueous/organic mixtures) modes can be explored. The choice of mobile phase modifiers, such as acids or bases, can also significantly influence the enantioselectivity. Once a suitable separation is achieved, the method is validated to ensure its accuracy and precision for determining the enantiomeric excess (ee) of the sample.
Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. nih.gov The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
The aniline moiety would give rise to several distinct peaks. The N-H stretching vibrations of the primary amine (–NH₂) typically appear as two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. libretexts.org The C-N stretching vibration of the aromatic amine would be observed in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring usually appear in the 1450-1600 cm⁻¹ range. libretexts.org
The piperidine ring also has characteristic vibrational modes. The C-H stretching vibrations of the saturated CH₂ groups will be found in the 2850-2960 cm⁻¹ region. pressbooks.pub The N-H stretching of the secondary amine within the piperidine ring is expected in the 3300-3500 cm⁻¹ range, which may overlap with the aniline N-H stretches. The C-N stretching of the aliphatic amine would likely be in the 1020-1250 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (Aniline) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Amine | C-N Stretch | 1250 - 1350 |
| Secondary Amine (Piperidine) | N-H Stretch | 3300 - 3500 |
| Aliphatic CH₂ | C-H Stretch | 2850 - 2960 |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 |
This interactive table summarizes the expected characteristic FT-IR absorption bands for the key functional groups present in this compound.
UV-Visible Spectroscopy for Electronic Transitions and Binding Studies
UV-Visible spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying compounds containing chromophores, such as the aniline ring in this compound. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org
The aniline chromophore is expected to exhibit π → π* transitions, which involve the excitation of electrons from the bonding π orbitals of the aromatic ring to the antibonding π* orbitals. youtube.com These transitions typically occur in the UV region. The presence of the amino group, an auxochrome, on the benzene ring is likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The solvent can also influence the position and intensity of the absorption bands.
UV-Visible spectroscopy is also a valuable tool for studying binding interactions. Changes in the absorption spectrum of this compound upon the addition of a binding partner (e.g., a metal ion or a protein) can provide information about the formation of a complex. Shifts in the wavelength of maximum absorbance (λmax) or changes in the molar absorptivity can be used to determine binding constants and stoichiometry. slideshare.netbluffton.edu
Computational Chemistry and Theoretical Modeling of 2 Piperidin 4 Yl Aniline
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to elucidate the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution, which governs the molecule's structure, stability, and reactivity.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. For 2-(Piperidin-4-yl)aniline, DFT calculations are used to optimize the molecular geometry and to predict a variety of electronic properties. Methods such as B3LYP combined with basis sets like 6-311+G(d,p) are commonly used for such analyses. pnu.ac.irresearchgate.netresearchgate.netnih.gov
Key electronic properties derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.govscispace.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the aniline (B41778) and piperidine (B6355638) moieties are expected to be regions of negative potential, indicating sites prone to electrophilic attack or hydrogen bonding.
These calculations allow for the prediction of reactivity. For instance, Fukui functions can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack. nih.gov
| Calculated Property | Typical Predicted Value / Information | Significance |
|---|---|---|
| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability (ionization potential). |
| LUMO Energy | -0.5 to 0.5 eV | Indicates electron-accepting ability (electron affinity). |
| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 eV | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment | 1.5 to 2.5 Debye | Quantifies the overall polarity of the molecule. |
| MEP Minimum (on N atoms) | -30 to -50 kcal/mol | Identifies primary sites for hydrogen bond donation. |
The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy structures the molecule can adopt. The piperidine ring typically exists in a chair conformation to minimize steric strain, but the orientation of the aniline group relative to the piperidine ring (axial vs. equatorial) must be considered.
| Conformer | Dihedral Angle (°C-C-C-N) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| Equatorial Chair | ~180° | 0.00 | >95% |
| Axial Chair | ~60° | 2.0 - 3.0 | <5% |
| Boat/Twist-Boat | Variable | >5.0 | <1% |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, solvent interactions, and binding events on a timescale from picoseconds to microseconds. nih.govmdpi.comnih.gov
For this compound, MD simulations can be used to study its flexibility in an aqueous solution. These simulations can reveal the timescale of transitions between different conformations, the stability of intramolecular hydrogen bonds, and the organization of water molecules around the solute (hydration shell).
A primary application of MD simulations in drug discovery is to study the interaction between a ligand and its protein target. rsc.org After an initial binding pose is predicted using molecular docking, an MD simulation of the protein-ligand complex, solvated in a water box with ions, is performed. nih.govrsc.org
These simulations provide a dynamic view of the binding event, assessing the stability of the initial pose and identifying key interactions that maintain the ligand in the binding pocket. mdpi.com Analysis of the MD trajectory can reveal:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the complex over the simulation time.
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and protein residues are tracked, and their occupancy (the percentage of time the bond exists) is calculated. mdpi.com
Interaction Fingerprints: These analyses summarize the various types of interactions (hydrophobic, ionic, water-mediated) that occur throughout the simulation. researchgate.net
Such studies can reveal crucial amino acid residues involved in binding and help explain the molecular basis of the ligand's activity. nih.govrsc.org
| Interacting Residue (Hypothetical Target) | Interaction Type | Ligand Atom Involved | Hydrogen Bond Occupancy (%) |
|---|---|---|---|
| Asp120 | Hydrogen Bond (Acceptor) | Aniline -NH2 | 85.2 |
| Tyr250 | Hydrogen Bond (Donor) | Piperidine -NH | 70.5 |
| Phe180 | π-π Stacking | Aniline Ring | N/A |
| Val110 | Hydrophobic | Piperidine Ring | N/A |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. For this compound, this would involve synthesizing and testing a series of analogs with modifications at various positions, such as on the aniline ring or the piperidine nitrogen. researchgate.netresearchgate.netnih.govusp.br
Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wu.ac.thfrontiersin.org A QSAR model is typically represented by an equation:
Biological Activity = f(Molecular Descriptors)
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, or topological properties. nih.gov Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com
The Hammett equation is a classic linear free-energy relationship used in physical organic chemistry to quantify the impact of substituents on the reactivity of aromatic compounds. libretexts.org It is a foundational tool for understanding electronic effects in SAR. The equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reaction.
k₀ is the rate constant for the unsubstituted reaction.
σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of the substituent. libretexts.org
ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituent. It measures the susceptibility of the reaction to electronic effects.
By plotting log(k/k₀) for a series of reactions with different substituents on the aniline ring of this compound against the corresponding σ values, a Hammett plot is generated. icm.edu.plresearchgate.net The slope of this line gives the ρ value. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value indicates the reaction is favored by electron-donating groups due to the development of a positive charge. This analysis provides a quantitative understanding of how substituents on the aniline moiety influence its reactivity or binding affinity. sci-hub.se
| Substituent (para- to NH2) | Hammett Constant (σp) | log(k/k₀) (Hypothetical Reaction) |
|---|---|---|
| -OCH3 | -0.27 | 0.41 |
| -CH3 | -0.17 | 0.26 |
| -H | 0.00 | 0.00 |
| -Cl | 0.23 | -0.35 |
| -CN | 0.66 | -1.00 |
| -NO2 | 0.78 | -1.18 |
No Publicly Available Research Found for Computational Modeling of this compound
Following a comprehensive search of scientific literature and databases, no specific studies detailing the computational chemistry and theoretical modeling of the compound this compound were identified. The requested analysis, including predictive modeling for biological activity, molecular docking, and virtual screening, appears to be absent from the public domain for this particular molecule.
While computational studies are prevalent in medicinal chemistry for compounds containing piperidine and aniline moieties, research focusing specifically on the integrated this compound structure as outlined could not be retrieved. Therefore, the generation of an article with the specified sections and subsections is not possible based on currently available information.
Biological Activity and Molecular Mechanisms of 2 Piperidin 4 Yl Aniline Derivatives
Cellular Pathway Modulation
Modulation of Specific Intracellular Signaling Pathways (e.g., PI3K/AKT, MAPK, AMPK)
Derivatives of the 2-(piperidin-4-yl)aniline scaffold have been implicated in the modulation of critical intracellular signaling pathways that govern cell proliferation, survival, and metabolism. While direct studies on this compound itself are limited, research on closely related analogues, particularly those with modifications on the aniline (B41778) and piperidine (B6355638) nitrogens, provides insights into their potential mechanisms of action.
One key area of investigation has been the inhibition of receptor tyrosine kinases (RTKs). For instance, certain 1-(methylpiperidin-4-yl)aniline-based analogues have been identified as inhibitors of the Mer-tyrosine kinase (MERTK). MERTK is a member of the TAM (Tyro3, Axl, MERTK) family of RTKs, and its overexpression is associated with various cancers. The activation of MERTK is known to trigger downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK) pathways. nih.gov By inhibiting MERTK, these aniline derivatives can effectively suppress the activation of these pro-survival and proliferative pathways. The PI3K/AKT pathway is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers. cellsignal.com Similarly, the MAPK pathway plays a crucial role in transmitting signals from the cell surface to the nucleus to control gene expression and cell division. nih.gov
The inhibition of MERTK by these compounds can therefore lead to a reduction in the phosphorylation and activation of key components of the PI3K/AKT and MAPK pathways, ultimately leading to decreased cancer cell proliferation and survival. The relationship between MERTK and these downstream pathways suggests that this compound derivatives could serve as a valuable scaffold for the development of targeted anticancer therapies.
Currently, there is a lack of direct scientific evidence to suggest that this compound derivatives modulate the AMP-activated protein kinase (AMPK) pathway. Further research is required to explore this potential interaction.
Antimicrobial and Antiviral Activity Studies
Antibacterial Mechanisms
The this compound core is structurally related to other heterocyclic compounds that have demonstrated significant antibacterial properties. For example, derivatives of 2-aminopyridine (B139424) and benzimidazole (B57391), which share some structural similarities with the aniline and piperidine moieties, have been shown to possess antibacterial activity. researchgate.netresearchgate.netsemanticscholar.orgccsenet.org
The proposed antibacterial mechanism for some of these related compounds involves the inhibition of essential bacterial enzymes. For instance, certain benzimidazole derivatives have been found to target and inhibit bacterial DNA gyrase. nih.gov This enzyme is a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the disruption of these vital cellular processes and ultimately bacterial cell death. Given the structural similarities, it is plausible that this compound derivatives could exert their antibacterial effects through a similar mechanism.
| Compound Class | Proposed Antibacterial Mechanism | Reference |
| Benzimidazole Derivatives | Inhibition of bacterial DNA gyrase | nih.gov |
| 2-Aminopyridine Derivatives | Not fully elucidated, but show activity against MDR strains | ccsenet.org |
Antifungal Mechanisms
Derivatives containing the piperidine and aniline moieties have shown promise as antifungal agents. The primary mechanism of action for many antifungal compounds containing a piperidine ring is the inhibition of ergosterol (B1671047) biosynthesis. ebsco.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.
Specifically, 4-aminopiperidine (B84694) derivatives have been shown to inhibit the enzyme sterol C14-reductase in the ergosterol biosynthesis pathway. semanticscholar.org This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell. The disruption of the cell membrane's structure and function ultimately results in the cessation of fungal growth and cell death. Aniline derivatives have also been investigated for their antifungal properties, with some showing activity against various phytopathogenic fungi. nih.govmdpi.commdpi.com
| Compound Class | Antifungal Mechanism | Target Fungi | Reference |
| 4-Aminopiperidine Derivatives | Inhibition of ergosterol biosynthesis (Sterol C14-reductase) | Candida albicans, Aspergillus fumigatus | semanticscholar.org |
| s-Triazine-piperidine-aniline hybrids | Inhibition of N-myristoyltransferase | Candida albicans | mdpi.com |
| Benzotriazole-azo-aniline derivatives | Not specified | Phytopathogenic fungi | nih.gov |
Antiviral Mechanisms (e.g., viral replication inhibition, membrane fusion inhibition)
The piperidine scaffold is a key feature in a number of compounds with antiviral activity. One of the primary antiviral mechanisms associated with piperidine derivatives is the inhibition of viral entry into host cells, specifically through the blockade of membrane fusion. youtube.comyoutube.com
For enveloped viruses, such as influenza virus and HIV, fusion of the viral envelope with the host cell membrane is a critical step for the release of the viral genome into the cytoplasm and the initiation of replication. Certain piperidine-substituted purines and other piperidine-containing small molecules have been identified as potent inhibitors of this process. nih.govnih.gov These compounds are thought to interact with viral surface glycoproteins, such as hemagglutinin (HA) in influenza virus or gp41 in HIV, preventing the conformational changes that are necessary for membrane fusion to occur. By blocking this essential step, these derivatives effectively halt the viral life cycle before it can begin.
| Compound Class | Antiviral Mechanism | Target Virus | Reference |
| Piperidine-substituted purines | Inhibition of viral entry/fusion | HIV, Influenza A/H1N1 | nih.gov |
| Piperidine CD4-mimetic compounds | Sensitization of HIV-1-infected cells to ADCC | HIV-1 | nih.gov |
Interaction with Biomolecules
DNA Binding Studies and Interaction Modes (e.g., intercalation)
The interaction of small molecules with DNA is a key mechanism for many therapeutic agents, particularly in the context of cancer chemotherapy. Aniline derivatives have been studied for their ability to bind to DNA. nih.gov The planar aromatic nature of the aniline ring suggests that it could potentially interact with the planar bases of DNA.
One of the primary non-covalent binding modes is intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix. wikipedia.orgmdpi.comresearchgate.net This mode of binding can lead to significant structural distortions in the DNA, such as unwinding of the helix and an increase in its length, which can interfere with DNA replication and transcription. While direct evidence for the intercalation of this compound itself is not yet available, the known DNA-intercalating properties of other aniline-containing compounds, such as certain acridine (B1665455) derivatives with an aniline side chain, suggest that this is a plausible mechanism of action for some of its derivatives. nih.gov The specific mode and strength of DNA binding would be highly dependent on the nature and position of substituents on both the aniline and piperidine rings.
Protein Binding Studies (e.g., bovine serum albumin)
The interaction of small molecule drug candidates with plasma proteins, most notably serum albumin, is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. Bovine serum albumin (BSA) is frequently employed as a model protein for these studies due to its structural homology to human serum albumin (HSA), abundance, and low cost. While direct experimental data on the binding of this compound with BSA is not available in the current literature, insights can be drawn from studies on structurally related aniline and piperidine derivatives. These investigations typically utilize spectroscopic techniques, such as fluorescence quenching, to elucidate binding mechanisms, affinity, and the conformational changes in the protein upon ligand binding.
Fluorescence quenching studies are a primary method for investigating the binding of ligands to BSA. The intrinsic fluorescence of BSA is largely attributed to its tryptophan residues. Upon binding of a small molecule, the fluorescence intensity of BSA can decrease, or be "quenched." The mechanism of this quenching can be either static, involving the formation of a non-fluorescent ground-state complex between the ligand and the protein, or dynamic, resulting from collisional deactivation of the excited state of the fluorophore.
For instance, studies on the interaction between various aniline derivatives and BSA have demonstrated significant binding. The interactions of 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline (B120555) with BSA were investigated using fluorescence spectrometry. The results indicated a static quenching mechanism, with hydrophobic forces playing a major role in the binding process. The association constants (Ka) were determined, revealing a high affinity of the nitroanilines for BSA. nih.gov
Similarly, research on piperidine-containing compounds has shed light on their BSA binding characteristics. A study on the interaction of benzylidene piperidone (BzP) with BSA also confirmed a static quenching mechanism. The binding process was found to be spontaneous, as indicated by the negative Gibbs free energy change (ΔG°).
The thermodynamic parameters of binding, including enthalpy (ΔH°) and entropy (ΔS°) changes, provide further information about the nature of the interaction. For example, negative ΔH° and positive ΔS° values are often indicative of electrostatic interactions, while positive values for both suggest hydrophobic interactions are dominant. In the case of certain pyridine (B92270) derivatives binding to BSA, the complexation was found to be a spontaneous process driven primarily by van der Waals interactions and hydrogen bonding. researchgate.net
The following interactive table summarizes findings from studies on compounds structurally related to this compound, illustrating the types of data typically obtained in such protein binding studies.
| Compound Class/Derivative | Method | Quenching Mechanism | Binding Constant (Ka or Kb) (M-1) | No. of Binding Sites (n) | Thermodynamic Driving Forces |
| Nitroaniline Isomers | Fluorescence Spectroscopy | Static | Ka values determined, indicating high affinity nih.gov | ~1 | Hydrophobic forces nih.gov |
| Benzylidene Piperidone | Fluorescence Spectroscopy | Static | K value calculated | ~1 | Spontaneous process |
| Pyridine Derivatives | Fluorescence Spectroscopy | Static | Moderate strength binding researchgate.net | 1:1 stoichiometry | van der Waals interactions, Hydrogen bonding researchgate.net |
| BODIPY-piperazine dyad | Fluorescence Spectroscopy | Not specified | Kb = 9.6 × 104 mdpi.com | Not specified | Not specified |
| Lipophilic Thalidomide Derivative | Fluorescence Spectroscopy | Static | 2.5 × 105 – 4.8 × 103 (temp. dependent) mdpi.com | ~1 | Enthalpy-driven, van der Waals forces, Hydrogen bonding mdpi.com |
These studies collectively suggest that derivatives containing aniline and piperidine moieties are capable of binding to BSA with significant affinity, typically through a static quenching mechanism involving a single binding site. The primary forces driving these interactions are often a combination of hydrophobic interactions, van der Waals forces, and hydrogen bonding. While these findings provide a valuable framework, dedicated studies on this compound are necessary to definitively characterize its specific interactions with serum albumin.
Conclusion and Future Research Directions
Summary of Current Research Landscape and Key Discoveries
The current body of research firmly establishes the 2-(Piperidin-4-yl)aniline core as a critical pharmacophore. Its derivatives have been successfully developed as potent inhibitors of various enzyme classes, most notably poly(ADP-ribose) polymerase (PARP) and several kinases, leading to significant advancements in oncology. nih.govberkeley.edumdpi.com The scaffold's utility is not confined to cancer therapeutics; recent explorations have identified derivatives as inhibitors of carbonic anhydrases IX and XII, which are also implicated in tumor progression. nih.gov Furthermore, the structural framework has been employed in the design of inhibitors for the NLRP3 inflammasome, indicating its potential in treating inflammatory diseases. mdpi.com The piperidine (B6355638) and aniline (B41778) components are frequently modified to fine-tune physicochemical properties and optimize interactions with biological targets, demonstrating the scaffold's high degree of chemical tractability. ijpsr.comnih.gov This versatility has solidified its status as a key building block in the synthesis of complex, biologically active molecules.
Emerging Avenues for Chemical Synthesis and Derivatization
While established synthetic routes to this compound exist, future research is poised to embrace more efficient, cost-effective, and sustainable methodologies. A significant emerging trend is the development of synthetic pathways that avoid the use of expensive and toxic precious metal catalysts. google.compatsnap.com The application of modern synthetic strategies, currently used for other heterocyclic systems, represents a major avenue for advancement. mdpi.com These include photocatalysis, flow chemistry, and enzymatic synthesis, which offer improved yields, reduced waste, and access to novel chemical space.
Derivatization strategies are also evolving. The use of closely related scaffolds like N-(4-aminophenyl)piperidine to tag and analyze organic acids highlights an expanding role in analytics and chemical biology. nsf.govnih.govresearchgate.net Future efforts will likely focus on creating large, diverse libraries of this compound derivatives through combinatorial chemistry and diversity-oriented synthesis. nih.gov This will enable high-throughput screening campaigns to identify ligands for a broader range of biological targets.
Table 1: Comparison of Synthetic Strategies for Piperidine-Containing Scaffolds
| Strategy | Description | Potential Advantages for this compound Synthesis |
|---|---|---|
| Traditional Multistep Synthesis | Classical condensation and reduction reactions, often requiring protecting groups and harsh reagents. | Well-established and reliable for specific derivatives. |
| Catalytic C-H Amination | Direct formation of C-N bonds on the piperidine or aniline ring using transition metal catalysts. | Increased atom economy, reduced number of synthetic steps. |
| Photoredox Catalysis | Use of visible light to initiate radical-mediated cyclization or functionalization reactions. | Mild reaction conditions, access to unique reactivity patterns. mdpi.com |
| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batch flasks. | Improved safety, scalability, and precise control over reaction parameters. |
| Biocatalysis / Enzymatic Synthesis | Use of enzymes to perform key synthetic steps, such as stereoselective reductions or aminations. | High stereoselectivity, environmentally friendly ("green") chemistry. |
Advanced Mechanistic and Computational Probes
Understanding the precise molecular interactions between a ligand and its target is fundamental to rational drug design. While standard molecular docking is currently employed for derivatives of this scaffold nih.gov, the future lies in the application of more sophisticated computational techniques. Molecular dynamics (MD) simulations are already being used to assess the stability of ligand-protein complexes over time. nih.govnih.gov
Future research will likely incorporate enhanced sampling MD methods to accurately predict binding affinities and residence times, which are often more critical for in vivo efficacy than simple affinity metrics. Fragment-based quantum mechanics (QM) and Quantitative Structure-Activity Relationship (QSAR) models will enable more precise predictions of activity and guide the design of novel inhibitors. researchgate.net
On the experimental front, the development of bespoke chemical probes is a key future direction. docking.orgnih.gov Synthesizing derivatives of this compound that incorporate photo-reactive groups (photoaffinity labels) or "clickable" handles (e.g., alkynes or azides) will allow for the unambiguous identification of direct binding partners in complex cellular environments, helping to de-orphanize new compounds and understand potential off-target effects. nih.gov
Table 2: Advanced Probes for Mechanistic Insight
| Probe Type | Purpose | Potential Application for this compound |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-target complex to assess binding stability and mode. nih.gov | Confirming the stability of novel kinase inhibitors in the active site. |
| Enhanced Sampling Simulations | Calculating free energy of binding and predicting kinetic parameters like on/off rates. | Differentiating between derivatives with similar affinity but different in vivo duration of action. |
| Photoaffinity Labeling | Covalently cross-linking the ligand to its direct biological target upon photo-activation. | Identifying the primary target of a new bioactive derivative from a phenotypic screen. |
| Activity-Based Probes | Designing reactive derivatives that covalently bind to the active site of a target enzyme family. | Mapping active carbonic anhydrases in different cellular compartments. |
| Clickable Chemical Probes | Introducing a bio-orthogonal handle for subsequent fluorescent tagging or enrichment of target proteins. | Pull-down experiments to identify the complete protein complex associated with a target. |
Expanding Biological Target Identification and Therapeutic Applications
A primary goal for future research is to expand the biological target space for the this compound scaffold beyond its current focus on oncology. The inherent structural properties of the scaffold make it an ideal starting point for exploring other target classes. nih.govclinmedkaz.org Chemoinformatic approaches, which compare the similarity of a compound to libraries of known ligands, can be used to predict novel targets for existing derivatives, potentially "de-orphanizing" compounds or identifying valuable secondary pharmacology. docking.orgresearchgate.net
Systematic screening of derivative libraries against diverse target panels—including G-protein coupled receptors (GPCRs), ion channels, transporters, and epigenetic enzymes—is a promising strategy. The successful application of a related piperidine scaffold as a ligand for the vesicular acetylcholine (B1216132) transporter (VAChT) suggests potential in neuroscience for both therapeutic and diagnostic (e.g., PET imaging) purposes. nih.gov This could open up new therapeutic avenues in neurodegenerative diseases, metabolic disorders like diabetes mdpi.com, and infectious diseases.
Table 3: Potential Future Target Classes and Therapeutic Areas
| Target Class | Rationale for Targeting | Potential Therapeutic Area |
|---|---|---|
| GPCRs | The scaffold's 3D structure is well-suited for fitting into transmembrane receptor binding pockets. | CNS disorders, metabolic diseases, inflammation. |
| Ion Channels | The piperidine nitrogen can be protonated, enabling interaction with charged residues in channel pores. | Neuropathic pain, cardiac arrhythmias, epilepsy. |
| Epigenetic Enzymes (e.g., HDACs, Methyltransferases) | The aniline "tail" can be modified to project into narrow active site grooves and interact with cofactors. | Oncology, inflammatory disorders, genetic diseases. |
| Proteases | The scaffold can be elaborated to position functional groups that interact with catalytic residues like serine or cysteine. | Antiviral therapy, coagulopathies, fibrosis. |
| Transporters | Derivatives can be designed to mimic endogenous substrates. | Depression (neurotransmitter reuptake), metabolic disorders. |
Integration of Multi-Disciplinary Approaches in Future Research
The future of drug discovery with the this compound scaffold will depend on the seamless integration of multiple scientific disciplines. The synergy between synthetic chemistry and chemical biology will be crucial, using tailored derivatives as chemical probes to dissect complex biological pathways. rsc.orgnih.govthesciencein.org
Furthermore, the integration of artificial intelligence and machine learning (AI/ML) will accelerate discovery. AI algorithms can be trained on existing data to predict the biological activity of virtual compounds, prioritize synthetic targets, and even suggest novel synthetic routes. This computational-experimental feedback loop will drastically reduce the time and resources required to move from a hit compound to a clinical candidate.
Finally, combining medicinal chemistry with advanced drug delivery technologies offers another exciting frontier. Derivatives of this compound could be conjugated to antibodies to create antibody-drug conjugates (ADCs) for targeted cancer therapy, or encapsulated in nanoparticles to improve solubility and pharmacokinetic profiles. This multi-pronged approach, combining synthesis, pharmacology, computational science, and materials science, will unlock the full therapeutic potential of this remarkable chemical scaffold.
Q & A
Q. Basic Research Focus :
- Structural Confirmation : H/C NMR (300–500 MHz) in deuterated solvents (CDCl, DMSO-d) to identify aromatic protons (δ 6.5–7.5 ppm) and piperidine ring signals (δ 1.2–3.5 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ions (e.g., [M+H] at m/z 191.1 for the base compound) .
- Purity Assessment : HPLC (C18 column, UV detection at 254 nm) with mobile phases like acetonitrile/water (0.1% TFA) .
How do structural modifications of this compound influence its bioactivity?
Q. Advanced Research Focus :
- Substituent Effects : Adding electron-withdrawing groups (e.g., -CF) to the aniline ring enhances metabolic stability, while methyl or methoxy groups improve membrane permeability .
- Piperidine Ring Modifications : N-Methylation reduces basicity, altering receptor binding kinetics. For example, 4-(1-methylpiperidin-4-yl)aniline derivatives show improved selectivity for kinase targets .
- Case Study : Pyrimidine derivatives with this compound at position 2 exhibit antimycobacterial activity (MIC = 0.5 µg/mL against M. tuberculosis), attributed to hydrophobic interactions with enzyme active sites .
What are the challenges in reconciling conflicting SAR data for this compound-based compounds?
Q. Advanced Research Focus :
- Data Contradictions : Discrepancies in IC values may arise from assay conditions (e.g., pH, serum protein binding) or stereochemical impurities. For example, enantiomeric forms of this compound derivatives can show 10-fold differences in target affinity .
- Mitigation Strategies :
- Use chiral HPLC to resolve enantiomers .
- Standardize assays (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
How can computational modeling optimize this compound derivatives for CNS targets?
Q. Advanced Research Focus :
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to neurotensin receptor 1 (NTSR1), with key interactions at Tyr and Asp residues .
- ADMET Predictions : SwissADME evaluates logP (optimal range: 2–3) and blood-brain barrier penetration (BOILED-Egg model) .
- Validation : In vitro permeability assays (e.g., PAMPA-BBB) confirm predicted CNS activity .
What safety protocols are essential when handling this compound in laboratory settings?
Q. Basic Research Focus :
- Storage : Under inert atmosphere (N) at 2–8°C to prevent oxidation .
- Handling : Use fume hoods, nitrile gloves, and PPE due to potential skin/eye irritation.
- Waste Disposal : Neutralize with dilute HCl before aqueous disposal .
How does this compound compare to analogous piperazine or morpholine derivatives in drug design?
Q. Advanced Research Focus :
- Basicicity : Piperidine (pK ~10.5) is less basic than piperazine (pK ~9.8), reducing off-target interactions with GPCRs .
- Conformational Flexibility : Morpholine derivatives exhibit restricted rotation, favoring entropic gains in binding, whereas piperidine allows adaptive fitting in hydrophobic pockets .
What strategies improve the solubility of this compound derivatives for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
